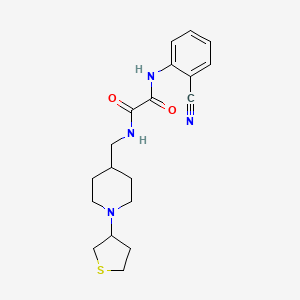
N1-(2-cyanophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-cyanophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C17H22N4O2S, with a molecular weight of approximately 346.45 g/mol. The compound features a complex structure that includes a cyanophenyl group, a piperidine derivative, and an oxalamide linkage.
Synthesis Overview:
- Preparation of Intermediates:
- The synthesis typically begins with the formation of the 2-cyanophenyl intermediate through nitration and subsequent reactions.
- The tetrahydrothiophen moiety is synthesized from thiophene derivatives via reduction and functionalization.
- Coupling Reaction:
- The final step involves coupling the prepared intermediates using oxalyl chloride to form the oxalamide bond under controlled conditions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, potentially affecting neurochemical signaling.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound:
-
Antinociceptive Activity:
- In animal models, this compound exhibited significant antinociceptive effects, suggesting potential applications in pain management.
-
Cytotoxicity Tests:
- Cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound has selective cytotoxic effects, indicating its potential as an anticancer agent.
-
Neuroprotective Effects:
- Preliminary data suggest neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study 1: Pain Management
- In a controlled study involving rodents, administration of the compound resulted in a notable decrease in pain response compared to control groups.
-
Case Study 2: Cancer Cell Line Testing
- Evaluations on breast cancer cell lines showed that treatment with varying concentrations of the compound led to apoptosis in a dose-dependent manner.
-
Case Study 3: Neuroprotection in Models of Alzheimer's Disease
- In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides.
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c20-11-15-3-1-2-4-17(15)22-19(25)18(24)21-12-14-5-8-23(9-6-14)16-7-10-26-13-16/h1-4,14,16H,5-10,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIYIJAKMXXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














